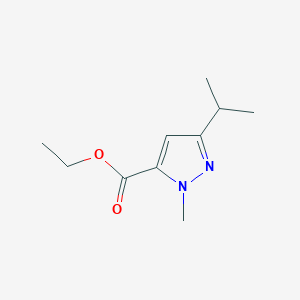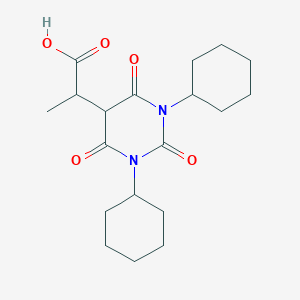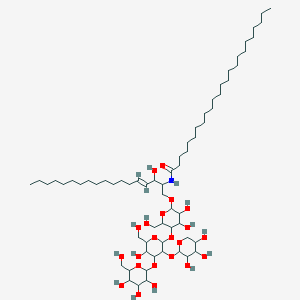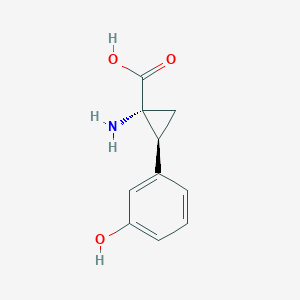
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with a unique structure that includes an amino group, a hydroxyphenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the amino and hydroxyphenyl groups. The reaction conditions typically involve the use of strong bases and transition metal catalysts to facilitate the cyclopropanation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and enantioselective synthesis techniques is crucial to ensure the desired stereochemistry of the final product.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyphenyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
(1R,2S)-1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with the hydroxy group in the para position.
(1R,2S)-1-Amino-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness: The unique combination of the amino, hydroxyphenyl, and carboxylic acid groups in (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid provides distinct chemical reactivity and biological activity
Properties
CAS No. |
139561-07-2 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10+/m0/s1 |
InChI Key |
QJIGJBFNKLGGML-WCBMZHEXSA-N |
Isomeric SMILES |
C1[C@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-(3-hydroxyphenyl)-, (1R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


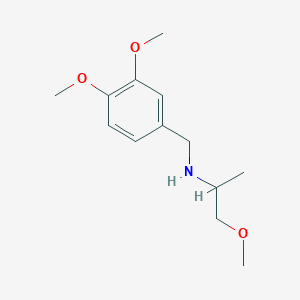


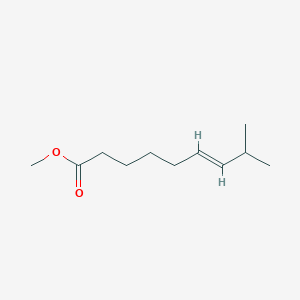
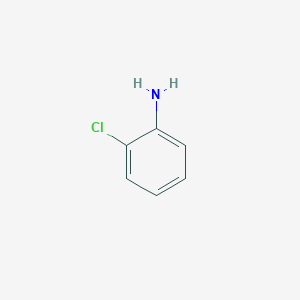
![Tert-butyl[(4-fluorophenyl)methyl]amine](/img/structure/B154046.png)
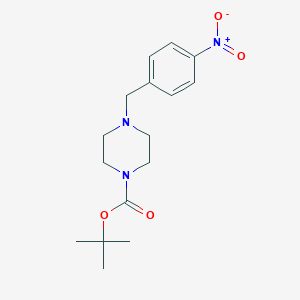
![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)

